Isopentenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-methylbut-1-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDTXNVYSHVCGW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27214-40-0 | |
| Record name | Isopentenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isopentenol Biosynthesis and Metabolic Pathway Engineering
Endogenous Metabolic Pathways to Isopentenol (B1216264) Precursors
All living organisms synthesize isoprenoids, a large and diverse class of natural products, from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Two primary pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, are responsible for producing these essential precursors. mdpi.comresearchgate.net
Mevalonate (MVA) Pathway Architectures in this compound Biosynthesis
The MVA pathway, predominantly found in eukaryotes, archaea, and some bacteria, commences with acetyl-CoA. mdpi.compnas.org Through a series of enzymatic reactions, acetyl-CoA is converted to IPP. pnas.org This pathway is a cornerstone for producing a wide range of isoprenoids, including sterols and sesquiterpenes. biorxiv.org In the context of this compound production, a heterologous MVA pathway has been successfully constructed in host organisms like Escherichia coli to produce C5 alcohols. google.comosti.gov This approach is advantageous because it often lacks the strict endogenous regulation found in the native host, allowing for higher flux towards the desired product. google.comosti.govnih.gov
The MVA pathway consists of several key enzymatic steps to convert acetyl-CoA to IPP. researchgate.net Subsequently, IPP can be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). pnas.org The introduction of the MVA pathway into microbial hosts has been a common strategy to increase the supply of these precursors for the synthesis of various isoprenoids. researchgate.net
Methylerythritol Phosphate (MEP) Pathway Contributions to this compound Precursor Formation
The MEP pathway, prevalent in most bacteria, green algae, and the plastids of plants, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) as its starting materials. mdpi.comresearchgate.net This pathway involves seven enzymatic steps to produce both IPP and DMAPP. mdpi.com In organisms like Chlamydomonas reinhardtii, the MEP pathway is the sole endogenous route for supplying C5 terpenoid precursors. mdpi.com However, the native MEP pathway can have limited carbon flux, which in turn restricts the production efficiency of isoprenoids. mdpi.com
Key rate-limiting enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). biorxiv.org Overcoming the bottlenecks associated with these enzymes is a major focus of metabolic engineering efforts aimed at enhancing isoprenoid production. researchgate.net
Interplay and Cross-Talk Between MVA and MEP Pathways in this compound-Related Metabolism
In organisms that possess both the MVA and MEP pathways, such as higher plants, there is a complex interplay and exchange of intermediates between the two. acs.orgresearchgate.net While the MVA pathway is cytosolic and primarily produces precursors for sesquiterpenes and sterols, the plastidial MEP pathway supplies precursors for monoterpenes, diterpenes, and carotenoids. biorxiv.orgnih.gov The exchange of IPP between these compartments allows for a coordinated regulation of isoprenoid biosynthesis. biorxiv.org This cross-talk is a critical consideration in metabolic engineering, as modifications in one pathway can have significant effects on the other. biorxiv.org For instance, overexpression of a key MVA pathway enzyme in poplars was shown to influence the expression of MEP pathway-related genes, demonstrating the intricate regulatory network connecting these two routes. biorxiv.org
This compound Utilization Pathway (IUP) Engineering and Optimization
To bypass the complexities and inherent limitations of the native MVA and MEP pathways, a novel, synthetic route known as the this compound Utilization Pathway (IUP) has been developed. pnas.orgmit.edu This pathway offers a more direct and decoupled approach to isoprenoid synthesis.
The IUP is a two-step enzymatic pathway that converts externally supplied isopentenols, such as isoprenol or prenol, into the universal isoprenoid precursors, IPP and DMAPP. pnas.orgmit.edu This process involves the sequential phosphorylation of the this compound substrate. pnas.org A key advantage of the IUP is that it is radically different from naturally occurring pathways as it utilizes an external substrate instead of a glucose-derived catabolite and requires only ATP as a cofactor. pnas.orgmit.edu
Discovery and Characterization of IUP Enzymes (Kinases, Phosphatases)
The development of the IUP hinged on the discovery and characterization of suitable enzymes capable of catalyzing the required phosphorylation steps. The first step, the phosphorylation of isoprenol or prenol to their respective monophosphates, is not a known natural reaction. pnas.org However, researchers identified promiscuous kinase activity in certain enzymes that could perform this conversion. pnas.org One such enzyme is a choline (B1196258) kinase from Saccharomyces cerevisiae (ScCK). pnas.org For the second phosphorylation step, converting the monophosphate to the diphosphate, isopentenyl phosphate kinase (IPK) from the archaeal MVA pathway was utilized. pnas.org
Novel IPP-bypass MVA pathways have also been designed, leveraging the promiscuous activities of enzymes like phosphomevalonate decarboxylase (PMD) and the E. coli-endogenous phosphatase AphA to produce C5 alcohols. osti.govnih.gov
| Enzyme Name | Abbreviation | Source Organism | Function in IUP |
| Choline Kinase | ScCK | Saccharomyces cerevisiae | Phosphorylates isopentenols to isopentenyl monophosphates. pnas.org |
| Isopentenyl Phosphate Kinase | IPK | Arabidopsis thaliana, Methanothermobacter thermautotrophicus | Phosphorylates isopentenyl monophosphates to isopentenyl diphosphates (IPP). pnas.orgd-nb.info |
| Phosphomevalonate Decarboxylase | PMD | Various | Promiscuous activity utilized in IPP-bypass pathways for C5 alcohol production. nih.gov |
| Phosphatase | AphA | Escherichia coli | Endogenous phosphatase used in IPP-bypass pathways. nih.gov |
| Hydroxymethyl-butenyl 4-diphosphate synthase | IspG | Escherichia coli | Iron-sulfur cluster enzyme in the MEP pathway, a target for engineering. researchgate.net |
| Hydroxymethyl-butenyl 4-diphosphate reductase | IspH | Escherichia coli | Iron-sulfur cluster enzyme in the MEP pathway, a target for engineering. researchgate.net |
Strategic Decoupling of this compound Synthesis from Central Carbon Metabolism
A significant advantage of the IUP is its ability to decouple isoprenoid production from the central carbon metabolism of the host organism. pnas.orgacs.orgnih.gov Native pathways like MVA and MEP are intrinsically linked to glycolysis and other central metabolic routes, leading to competition for essential precursors and energy. mit.eduacs.orgnih.gov This competition can limit product yields and impose a metabolic burden on the host cells. acs.orgnih.gov
The IUP circumvents this issue by utilizing an external feedstock (isopentenols), thereby not draining resources from the cell's primary metabolic functions. pnas.orgmit.edu This decoupling simplifies metabolic engineering efforts and has been shown to sustain a very high flux towards isoprenoid products. pnas.orgmit.edu For example, engineering the IUP in E. coli has led to significant production of various isoprenoids, such as lycopene (B16060), β-carotene, and R-(−)-linalool, from exogenously added this compound. acs.org This demonstrates the potential of the IUP as a robust and efficient platform for producing valuable isoprenoid compounds. acs.orgnih.gov
Optimization of IUP Enzyme Variants and Expression Levels
The this compound Utilization Pathway (IUP) offers a synthetic route to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids, by circumventing the native, and often tightly regulated, mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. mdpi.com This pathway relies on the sequential phosphorylation of exogenously supplied isopentenols (isoprenol or prenol). mdpi.commdpi.com The efficiency of the IUP is highly dependent on the selection and expression levels of its core enzymes, typically a choline kinase (CK) or a diacylglycerol kinase (DAGK) for the first phosphorylation step and an isopentenyl phosphate kinase (IPK) for the second. mdpi.comacs.org
Systematic optimization of the IUP in Escherichia coli has involved comparing enzyme variants from different species and fine-tuning their expression levels. acs.orgnih.gov For instance, studies have explored the use of choline kinase from Saccharomyces cerevisiae and diacylglycerol kinase from Streptococcus mutans as the initial this compound kinase. acs.org The co-expression of S. mutans diacylglycerol kinase (SmDAGK) with various isopentenyl phosphate kinases (IPKs) from Arabidopsis thaliana (AtIPK), Methanocaldococcus jannaschii (MvIPK), and Methanothermobacter thermautotrophicus (MtIPK) significantly improved cell growth when isoprenol was supplied, suggesting that the initial low enzyme activities were a key bottleneck. researchgate.net
Further optimization involves balancing the expression of genes within the IUP operon itself and with downstream pathway genes to prevent the accumulation of toxic intermediates and to enhance metabolic flux. acs.orgresearchgate.net In one study, this systematic optimization, which included tuning enzyme expression levels and implementing a two-stage process, resulted in the synthesis of approximately 300 mg/L of lycopene from 2 g/L of this compound in 24 hours in E. coli. acs.orgnih.gov This engineered strain could also be adapted to produce other isoprenoids like β-carotene and R-(−)-linalool efficiently. acs.orgnih.gov The fusion of consecutive enzymes in the pathway into a multi-activity protein has also been shown to be beneficial for substrate utilization and can increase product yields. mdpi.com
| Isoprenoid Product | Substrate | Concentration | Titer | Time |
|---|---|---|---|---|
| Lycopene | This compound | 2 g/L | ~300 mg/L | 24 h |
| β-Carotene | This compound | 2 g/L | 248 mg/L | Not Specified |
| R-(−)-linalool | This compound | 2 g/L | 364 mg/L | Not Specified |
Genetic Regulation and Flux Control in this compound Biosynthetic Systems
Identification of Rate-Limiting Steps and Bottlenecks in this compound Production
The efficient biosynthesis of this compound and other isoprenoids is often hindered by rate-limiting steps and metabolic bottlenecks within the engineered pathways. nih.gov In the native MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are frequently identified as strong bottlenecks. nih.gov Overexpression of these enzymes is a common strategy to increase metabolic flux. nih.gov Additionally, isopentenyl diphosphate isomerase (IDI), which interconverts IPP and DMAPP, has also been identified as a rate-limiting enzyme in both the MEP and MVA pathways. mdpi.comnih.gov
In engineered MVA pathways for this compound production in E. coli, mevalonate kinase (MK) and phosphomevalonate kinase (PMK) have been identified as potential bottlenecks through targeted proteomics analysis. nih.gov Furthermore, in a modified pathway where this compound is produced from mevalonate, the hydrolysis of isopentenyl monophosphate can become a limiting step if the preceding decarboxylation reaction is not rate-limiting. google.com Screening of endogenous phosphatases in E. coli revealed that the overexpression of specific phosphatases could accelerate the conversion of isopentenyl monophosphate to this compound. google.com In a heterologous mevalonate-based this compound pathway engineered in Corynebacterium glutamicum, proteomics indicated that the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HmgR) was a potential rate-limiting enzyme. researchgate.net
The introduction of the IUP, while bypassing native pathway regulation, presents its own set of potential bottlenecks. The catalytic activities of the kinases themselves are often the primary limitation. researchgate.net Studies have shown that low enzyme activities in the initial phosphorylation steps are a key bottleneck that can be addressed by screening for more efficient enzyme variants. researchgate.net
Directed Evolution and Enzyme Engineering for Improved this compound Flux
Directed evolution and enzyme engineering are powerful strategies to overcome the limitations of naturally occurring enzymes and improve the metabolic flux towards this compound and other isoprenoids. nih.govsci-hub.se These techniques aim to enhance enzyme properties such as catalytic activity, stability, and substrate specificity. sci-hub.senih.gov
Directed evolution mimics natural selection in the laboratory by creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection for improved function. sci-hub.seasm.org This approach has been successfully applied to improve the catalytic efficiency of key enzymes in isoprenoid biosynthesis pathways. researchgate.net For instance, the co-evolution of DXS, DXR, and IDI in E. coli resulted in a 60% improvement in isoprene (B109036) production. nih.gov While not directly on this compound, this demonstrates the potential of evolving multiple pathway enzymes simultaneously.
Rational design, which requires detailed knowledge of the enzyme's structure and mechanism, can also be used to engineer enzymes. nih.govasm.org However, often a combination of rational design and directed evolution, known as semi-rational design, is employed to overcome the limitations of each individual approach. nih.gov For the production of this compound via modified MVA pathways, researchers have engineered phosphomevalonate decarboxylase (PMD) mutants with improved activity, which led to increased this compound titers. researchgate.net These engineered enzymes enabled bypasses of phosphorylation steps, saving cellular energy in the form of ATP. google.comresearchgate.net
| Target Enzyme(s) | Engineering Strategy | Host Organism | Product | Improvement |
|---|---|---|---|---|
| DXS, DXR, IDI | Directed Co-evolution | E. coli | Isoprene | 60% increase in production |
| Phosphomevalonate Decarboxylase (PMD) | Mutant Design | E. coli | This compound | Demonstrated titer increases in mutant strains |
Application of CRISPR-Cas Systems for this compound Pathway Manipulation
The CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) system has emerged as a revolutionary tool for genome editing and gene regulation, offering precise and efficient manipulation of metabolic pathways for this compound production. Current time information in Indiana County, US.mdpi.com A key application is CRISPR interference (CRISPRi), which utilizes a deactivated Cas9 (dCas9) protein that can bind to a specific DNA target guided by a guide RNA (gRNA) but cannot cut the DNA. acs.orgnih.gov This binding blocks transcription, effectively repressing gene expression. nih.govosti.gov
CRISPRi has been used to redirect metabolic flux towards a heterologous this compound biosynthesis pathway in E. coli. acs.orgosti.gov By constructing a library of gRNAs targeting various endogenous genes in competing pathways, researchers can identify knockdown targets that increase precursor availability for this compound production. acs.orgosti.gov In one study, targeting the genes asnA, prpE, and gldA with single gRNAs increased this compound titers by 18-24%. acs.orgosti.gov
Computational Modeling and Systems Biology Approaches for this compound Pathways
Flux Balance Analysis (FBA) for this compound Metabolic Network Elucidation
Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites (fluxes) through a metabolic network at a steady state. nih.govnih.gov It is a powerful tool for understanding and engineering cellular metabolism for the production of compounds like this compound. d-nb.info FBA uses a genome-scale metabolic model of an organism, which is a mathematical representation of all known metabolic reactions, typically in the form of a stoichiometric matrix (S). nih.govresearchgate.net
The core of FBA is the assumption that cells have evolved to optimize a specific biological objective, such as maximizing growth (biomass production). d-nb.info By applying constraints based on known metabolic capacities (e.g., nutrient uptake rates) and the steady-state assumption (where the concentration of intracellular metabolites remains constant), FBA uses linear programming to calculate the distribution of metabolic fluxes that maximizes the defined objective function. nih.govresearchgate.net
For this compound production, FBA can be used to:
Identify gene knockout targets: By simulating the effect of single or multiple gene deletions on the predicted production of this compound, FBA can identify non-essential genes whose removal would redirect metabolic flux towards the desired product. nih.gov
Predict maximum theoretical yields: FBA can calculate the maximum possible yield of this compound from a given substrate under specific conditions, providing a benchmark for experimental efforts.
Elucidate metabolic states: By integrating experimental data (e.g., from proteomics or metabolomics), FBA can provide a more accurate picture of the metabolic state of engineered strains, helping to understand the effects of genetic modifications. nih.gov
A study integrating multi-omics data with a genome-scale model of E. coli used constraint-based modeling to analyze strains producing this compound. nih.gov This approach helped to elucidate how changes in cofactor metabolism and central carbon metabolism were perturbed in different engineered strains. nih.gov The model-driven predictions from this analysis successfully identified a gene knockout (ydbK) that, when experimentally validated, led to an increased specific production of this compound. nih.gov
Genome-Scale Metabolic Models for Predictive this compound Production
Genome-scale metabolic models (GEMs) have emerged as powerful tools for predicting the effects of genetic modifications on cellular metabolism and, consequently, on the production of target compounds like this compound. frontiersin.org These computational models encompass the entirety of an organism's known metabolic reactions, providing a holistic view of cellular bio-processes. frontiersin.org By simulating the flow of metabolites through these complex networks, researchers can identify metabolic bottlenecks, predict the outcomes of gene knockouts or overexpressions, and design optimized strains for enhanced this compound synthesis. nih.govplos.org
The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, with GEMs has significantly improved the predictive accuracy of these models. nih.govplos.org This data-driven approach allows for the construction of more realistic models that capture the dynamic changes occurring within the cell in response to genetic and environmental perturbations. nih.govnih.gov
For instance, a study employing a multi-omics based workflow to analyze engineered E. coli strains producing this compound identified key metabolic responses to pathway engineering. The integration of metabolomics and proteomics data with a genome-scale model revealed that high-producing strains exhibited increased flux through the pentose (B10789219) phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle to regenerate NADPH, a critical cofactor for the mevalonate (MVA) pathway. nih.gov This insight led to the model-driven prediction and subsequent experimental validation of a gene knockout that increased this compound production by redirecting metabolic flux. nih.gov
Similarly, in silico simulations using GEMs of Saccharomyces cerevisiae were instrumental in evaluating the feasibility of replacing the native MVA pathway with the this compound utilization (IU) pathway. nih.gov Flux balance analysis (FBA) predicted that introducing the IU pathway could restore cell growth in a strain lacking the MVA pathway and channel a significant portion of the substrate towards product synthesis. nih.gov These predictions were subsequently validated experimentally, demonstrating the power of GEMs in guiding metabolic engineering strategies.
Machine learning algorithms are also being integrated with GEMs to develop dynamic models that can predict time-series metabolic behavior. nih.gov These models, trained on experimental data, can learn the complex regulatory interactions within the cell and provide more accurate predictions of metabolite concentrations and product titers over time. nih.gov This predictive capability is crucial for optimizing fermentation processes and guiding further strain engineering efforts. frontiersin.orgnih.gov
The table below summarizes key findings from studies that have utilized genome-scale metabolic models for predicting and improving this compound production.
| Organism | Modeling Approach | Key Findings | Reference |
| Escherichia coli | Multi-omics integration with GEMs | Identified NADPH regeneration via PPP and TCA cycle as critical for high this compound production. Predicted a gene knockout (ydbK) that increased specific productivity. | nih.gov |
| Saccharomyces cerevisiae | Flux Balance Analysis (FBA) | Predicted that the this compound utilization (IU) pathway could support cell growth and high product yields in the absence of the native MVA pathway. | nih.gov |
| Escherichia coli | Machine learning-based dynamic modeling | Developed a model that could qualitatively and quantitatively predict metabolite concentrations over time in this compound-producing strains. | nih.gov |
| Bacillus subtilis | Partial least squares regression (PLSR) model | Created a predictive model for isoprene production based on the expression levels of a subset of genes, highlighting key regulatory pathways. | plos.org |
| Pseudomonas putida | Genome-scale and pathway engineering | Engineered for the production of isoprenol, a precursor for sustainable aviation fuel. | osti.govosti.gov |
Biotechnological Production Methodologies for Isopentenol
Microbial Cell Factory Development for Isopentenol (B1216264) Production
The core of biotechnological this compound production lies in the engineering of microbial "cell factories." These are microorganisms that have been genetically modified to efficiently synthesize this compound from simple carbon sources. Several microbial species have been explored for this purpose, each with its own set of advantages and challenges. researchgate.net
Escherichia coli is a well-established and powerful workhorse for the production of a wide range of biofuels and chemicals, including this compound. hud.ac.uknih.gov Its well-characterized genetics and rapid growth make it an ideal candidate for metabolic engineering. hud.ac.uk The primary strategies for this compound production in E. coli involve the manipulation of its native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the introduction of a heterologous mevalonate (B85504) (MVA) pathway. nih.gov Both pathways provide the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
Researchers have successfully engineered E. coli to produce this compound by overexpressing key enzymes in these pathways. For instance, the overexpression of endogenous IspG and DXS, along with the introduction of YhfR and NudF from Bacillus subtilis, resulted in a total this compound titer of 61.9 mg/L in a 5-liter batch cultivation. nih.gov Another approach, termed the "IPP-bypass" mevalonate pathway, which utilizes mevalonate diphosphate decarboxylase (PMD) and phosphatase (AphA), has also been developed. frontiersin.org Through high-throughput enzyme screening and optimization of gene expression, an engineered strain achieved an this compound titer of 10.8 g/L in a fed-batch fermentation. frontiersin.org
Furthermore, CRISPR interference (CRISPRi) has been employed to redirect metabolic flux towards this compound production. By silencing competing endogenous genes, such as asnA, prpE, and gldA, researchers observed an 18-24% increase in this compound titers. osti.govacs.org Fine-tuning the repression levels of these genes led to a remarkable 98% enhancement in production. osti.govacs.org
Table 1: Engineered E. coli Strains for this compound Production
| Engineering Strategy | Key Genes/Pathways Modified | This compound Titer | Reference |
| Overexpression of MEP pathway enzymes and phosphatases | Endogenous ispG, dxs; Exogenous yhfR, nudF (from B. subtilis) | 61.9 mg/L | nih.gov |
| IPP-bypass mevalonate pathway | Mevalonate diphosphate decarboxylase (PMD), Phosphatase (AphA) | 10.8 g/L | frontiersin.org |
| CRISPRi-mediated gene repression | Knockdown of asnA, prpE, gldA | Up to 98% enhancement | osti.govacs.org |
| This compound utilization pathway (IUP) | Artificial IUP construction | 447.51 ± 6.92 mg/L (flask) | researchgate.net |
| This compound utilization pathway (IUP) with fed-batch fermentation | Artificial IUP construction | 2.06 g/L | researchgate.net |
Saccharomyces cerevisiae, or baker's yeast, is another prominent platform for producing isoprenoids. researchgate.net While much of the focus has been on other terpenoids, the strategies used are often applicable to this compound production. researchgate.net A key strategy in yeast is to enhance the native mevalonate (MVA) pathway. researchgate.net
One of the challenges with high-level production of isoprenoid precursors like IPP is their potential toxicity to the host cell. To circumvent this, an "this compound utilization pathway" (IU) has been developed as an alternative to the conventional MVA pathway. colab.ws This pathway was found to be inhibited by this compound itself, but researchers overcame this by replacing the MVA pathway entirely, leading to growth-coupled production of various terpenoids. colab.ws
The eukaryotic green microalga Chlamydomonas reinhardtii presents a promising avenue for the sustainable, light-driven biosynthesis of terpenoids. researchgate.net A novel this compound utilization pathway (IUP) has been successfully introduced into this organism to boost the production of the hemiterpene precursor, isopentenyl pyrophosphate (IPP). researchgate.net While specific this compound production data is emerging, the successful engineering of this alga for other terpenoids demonstrates its potential. nih.gov
Bacillus subtilis is a Gram-positive bacterium that is generally regarded as safe (GRAS) and has a natural capacity for terpenoid biosynthesis through the MEP pathway. researchgate.net It is known to produce isoprene (B109036), the simplest terpenoid, at high levels. nih.gov This bacterium also possesses the ability to produce this compound and dimethyl allyl alcohol through the action of phosphatases like NudF and YhfR, which dephosphorylate DMAPP and IPP. nih.gov
While wild-type B. subtilis produces only small amounts of this compound due to low precursor levels and enzyme activity, it is considered a promising host for metabolic engineering. biorxiv.org Research has focused on understanding and optimizing the endogenous MEP pathway enzymes to increase the flux towards IPP and DMAPP. researchgate.net Studies have shown that the expression of genes in the terpenoid pathway can be correlated with isoprene production, providing insights for targeted genetic modifications. plos.org
Fermentation Process Optimization for this compound Accumulation
Beyond engineering the microbial chassis, optimizing the fermentation process is critical for maximizing this compound yield and productivity. This involves fine-tuning various parameters such as nutrient supply and concentration.
The availability and concentration of the carbon source, typically a sugar like glucose, directly impact the production of this compound. In Corynebacterium glutamicum, a relationship was demonstrated between the initial D-glucose concentration and this compound production, with an optimal carbon-to-nitrogen (C:N) ratio identified between 2.8 and 4.3. researchgate.net
Fed-batch fermentation, a strategy where the substrate is fed incrementally throughout the cultivation, has proven effective in achieving high titers of this compound. In one study with an engineered E. coli strain, a fed-batch strategy led to an this compound titer of 10.8 g/L. frontiersin.org Similarly, a scaled-up fed-batch fermentation of an E. coli strain with an this compound utilization pathway yielded 2.06 g/L of this compound. researchgate.net The choice of substrate feeding strategy can significantly influence the metabolic state of the cells and prevent the accumulation of toxic byproducts that might inhibit growth and production. researchgate.net
Table 2: Impact of Fermentation Strategies on this compound Production
| Organism | Fermentation Strategy | Key Parameter Optimized | Resulting this compound Titer | Reference |
| Corynebacterium glutamicum | Batch | Carbon-to-Nitrogen (C:N) Ratio (2.8-4.3) | 1.25 g/L | researchgate.netmdpi.com |
| Escherichia coli | Fed-batch | Substrate Feeding | 10.8 g/L | frontiersin.org |
| Escherichia coli | Fed-batch | Substrate Feeding | 2.06 g/L | researchgate.net |
Induction Conditions and Temperature Optimization for this compound Biosynthesis
For instance, in the production of geranyllinalool (B138775), a derivative of this compound, using engineered Escherichia coli, the inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) is added when the optical density at 600 nm (OD600) of the culture reaches 2.5–3.0. nih.govd-nb.info Subsequent analysis has shown that an IPTG concentration of 0.4 mM leads to the highest yield of geranyllinalool. d-nb.info Further increases in IPTG concentration have been observed to cause a decrease in production. d-nb.info
Temperature plays a pivotal role in the soluble expression and activity of heterologous enzymes. Lower temperatures often enhance the solubility and functional expression of enzymes from yeast and plants in microbial hosts. nih.gov In the case of geranyllinalool biosynthesis, an induction temperature of 20°C was found to be optimal, resulting in a peak production of 334.78 ± 8.11 mg/L after 72 hours of fermentation. nih.govd-nb.info Temperatures above this optimum led to a gradual decrease in yield, while temperatures below 16°C can negatively impact both cell growth and enzyme activity. nih.gov Similarly, for the production of other isoprenoids like β-carotene, optimizing the induction temperature to balance enzyme expression, cell growth, and product formation is crucial. d-nb.info
It is also noteworthy that the choice of carbon source can influence the effectiveness of induction. For example, glycerol (B35011) has been shown to be a more effective carbon source than glucose for geranyllinalool production, yielding approximately 1.9 times more product. nih.govd-nb.info
Table 1: Optimized Induction Conditions for Geranyllinalool Production in E. coli
| Parameter | Optimal Value |
|---|---|
| OD600 at Induction | 2.5–3.0 |
| Inducer | IPTG |
| IPTG Concentration | 0.4 mM |
| Induction Temperature | 20°C |
Bioreactor Design and Operation Modes for Enhanced this compound Productivity
The design of the bioreactor and the mode of operation are instrumental in achieving high-titer production of this compound and other bio-based chemicals. The choice between different reactor types and operational strategies like batch, fed-batch, or continuous fermentation can significantly impact productivity. pharsol.comleadventgrp.com
Bioreactor Design: Traditional stirred-tank fermenters are widely used but can have drawbacks such as high energy consumption and potential shear damage to cells. mdpi.com Alternative designs like airlift and ejector-loop bioreactors offer advantages in terms of oxygen transfer and mixing with reduced shear stress. mdpi.com The design must also facilitate precise control over parameters like temperature, pH, and dissolved oxygen. leadventgrp.comresearchgate.net Modern bioreactors are often integrated with advanced control systems for real-time monitoring and optimization. leadventgrp.com
Operation Modes:
Batch Fermentation: All nutrients are provided at the beginning of the process. This is a simple mode of operation, but high initial substrate concentrations can sometimes be inhibitory. pharsol.com
Fed-Batch Fermentation: This is a widely adopted strategy to achieve high cell densities and product titers. Nutrients are fed to the bioreactor at a controlled rate during the fermentation process. pharsol.com This method allows for the maintenance of low substrate concentrations, which can minimize the formation of inhibitory byproducts. pharsol.com For example, a fed-batch strategy in a 5-L bioreactor, coupled with optimized culture conditions, resulted in a geranyllinalool titer of 2.06 g/L. d-nb.inforesearchgate.net
Continuous Fermentation (Chemostat): Fresh medium is continuously added while the culture broth is simultaneously removed. pharsol.com This mode allows for operation at a steady state, which can be advantageous for long-term production and process optimization. pharsol.com
The selection of the appropriate bioreactor and operation mode depends on the specific characteristics of the microbial strain and the target product. For volatile products like this compound, evaporative losses can be a significant challenge in bioreactors, necessitating strategies to capture the product from the off-gas. researchgate.net
In-Situ Product Recovery Techniques for this compound
A major challenge in the microbial production of this compound and other isoprenoids is product toxicity, which can inhibit cell growth and limit final titers. mdpi.com In-situ product recovery (ISPR), also known as extractive fermentation, addresses this issue by continuously removing the product from the fermentation broth as it is formed. arcjournals.orgnih.govresearchgate.net This integrated approach can lead to significant improvements in productivity and yield. mdpi.com
Several ISPR techniques have been explored for the recovery of bio-based chemicals:
Gas Stripping: This method involves passing a gas through the fermentation broth to strip volatile products like butanol. arcjournals.org
Liquid-Liquid Extraction: An immiscible organic solvent is used to extract the product from the aqueous fermentation medium. arcjournals.orgnih.gov The choice of solvent is critical, and it must be biocompatible and have a high affinity for the target product. mdpi.com
Pervaporation: A semi-permeable membrane is used to separate the product from the broth. The product permeates through the membrane and is then evaporated. arcjournals.orgresearchgate.net
Adsorption: Solid adsorbents are used to bind the product, which can then be eluted in a subsequent step. arcjournals.orgnih.gov
Strain Engineering and Development for Commercial-Scale this compound Production
Chromosomal Integration and Gene Copy Number Expansion for this compound Pathways
While plasmid-based expression systems are useful for initial strain development, they often suffer from instability, leading to variable product titers. escholarship.org For industrial-scale fermentation, stable expression of the biosynthetic pathway is crucial. Chromosomal integration of the pathway genes offers a more stable and reliable solution. escholarship.orgnih.gov
A technique known as chemical-induced chromosomal expansion (CIChE) allows for the expansion of a singly integrated pathway to multiple copies, mimicking the high gene dosage of plasmids while maintaining chromosomal stability. escholarship.org An extension of this method, parallel integration and chromosomal expansion (PIACE), enables the independent expansion of different components of a metabolic pathway across multiple loci in the chromosome. escholarship.org This approach was successfully applied to an this compound pathway in E. coli, allowing for the generation of libraries with varying copy numbers of pathway components to screen for improved titers. escholarship.org Statistical modeling of the screening data suggested that further increases in the copy numbers of all pathway components could lead to even higher this compound production. escholarship.org
High-Throughput Screening Methods for this compound Producers
The development of high-throughput screening (HTS) methods is essential for rapidly identifying improved this compound-producing strains from large mutant libraries. These methods can be based on various principles, including growth-coupled production or colorimetric assays.
One innovative HTS method for this compound producers relies on an "IPP-bypass" pathway. osti.govnih.gov By inhibiting the native pathway for producing isopentenyl diphosphate (IPP), cellular growth becomes directly coupled to the activity of a promiscuous enzyme in the engineered pathway that produces an this compound precursor. osti.govnih.gov This allows for the selection of strains with improved enzyme variants by simply screening for enhanced growth. osti.govnih.gov This approach has been used to identify evolved enzymes that increased this compound titers by up to 2.4-fold. osti.gov
Another HTS strategy utilizes a colorimetric assay based on carotenoid production. plos.org In this system, the this compound pathway competes with a carotenoid biosynthetic pathway for the same precursor. plos.org Highly active this compound production depletes the precursor pool for carotenoid synthesis, resulting in colonies with reduced color intensity. plos.org This allows for a simple visual screen to identify strains with enhanced this compound production.
Reduction of Competing Metabolic Pathways and By-product Formation in this compound Production
A key strategy in metabolic engineering for enhanced this compound production is the redirection of carbon flux from central metabolism towards the desired product. mdpi.comresearchgate.net This is often achieved by reducing or eliminating competing metabolic pathways that drain precursors away from the this compound biosynthesis pathway. d-nb.infomdpi.comnih.gov
For example, in E. coli, the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a primary source of isoprenoid precursors. Overexpression of key enzymes in this pathway, such as DXP synthase (dxs) and IspG, has been shown to increase this compound production. researchgate.net Furthermore, the introduction of a heterologous mevalonate (MVA) pathway can provide an additional route to the key precursors, IPP and dimethylallyl diphosphate (DMAPP). researchgate.netejbiotechnology.info
CRISPR interference (CRISPRi) has emerged as a powerful tool for the targeted downregulation of competing genes. researchgate.netescholarship.org By using a deactivated Cas9 (dCas9) protein and a guide RNA, the expression of specific genes can be repressed without permanently knocking them out. researchgate.net This approach has been successfully used to downregulate genes in pathways that compete for this compound precursors, leading to a significant increase in product titers. researchgate.net For instance, the downregulation of 32 different genes in E. coli expressing an this compound pathway led to the identification of several targets that vastly improved production. researchgate.net This strategy has demonstrated the potential to increase this compound titers to as high as 12.4 g/L in fed-batch cultivation. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Geranyllinalool |
| Glucose |
| Glycerol |
| β-carotene |
| Butanol |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Mevalonate (MVA) |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| DXP synthase (dxs) |
| IspG |
| Acetyl-CoA |
| Pyruvate (B1213749) |
| Glyceraldehyde-3-phosphate |
| Squalene |
| Fucoxanthin |
| Thiamine pyrophosphate (TPP) |
| Prenol |
| Isoprenol |
| Farnesyl diphosphate |
| Linalool |
| cis-abienol |
| Lycopene (B16060) |
| Geranylgeranyl diphosphate (GGPP) |
| Limonene |
| Mevalonate monophosphate (MVAP) |
| Isopentenyl monophosphate (IP) |
| 1,4-dimethylcyclooctane (DMCO) |
| Propionic acid |
| Phosphoenolpyruvate (B93156) (PEP) |
| Choline (B1196258) |
| Geranyl pyrophosphate (GPP) |
| Farnesyl phosphate (B84403) (FPP) |
| Protocatechuic acid (PCA) |
| Adipic acid (AA) |
| Geraniol (B1671447) (GE) |
| β-ionone (ION) |
| trans-cinnamaldehyde (CA) |
| 2-phenylethanol (2-PE) |
| para-Aminobenzoic acid (pABA) |
| Oleyl alcohol |
| Ethanol (B145695) |
| Isopropanol |
| Lactic acid |
| Acetic acid |
Cell-Free Biocatalysis for this compound Synthesis
Cell-free biocatalysis, also known as in vitro metabolic engineering, represents an emerging frontier for the production of chemicals, including this compound. This approach involves harnessing the power of enzymes outside the confines of a living cell, which offers several distinct advantages over traditional in vivo fermentation. acs.org By removing the cell wall and membrane, cell-free systems eliminate mass transfer barriers, prevent the sequestration of resources for cell growth and maintenance, and circumvent issues of product or intermediate toxicity that can inhibit microbial processes. acs.orgresearchgate.net Furthermore, this methodology allows for direct control and manipulation of the reaction environment, enabling precise optimization of enzymatic pathways. acs.org
The in vitro synthesis of this compound primarily revolves around the reconstruction of modified versions of the mevalonate (MVA) pathway. google.comresearchgate.net In a conventional MVA pathway, the precursor mevalonate undergoes two phosphorylation steps, catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (PMK), to form mevalonate diphosphate. This is followed by a decarboxylation step by phosphomevalonate decarboxylase (PMD) to yield isopentenyl diphosphate (IPP), which is then hydrolyzed by a phosphatase to this compound. google.com This traditional route requires three ATP molecules to produce one molecule of IPP from mevalonate. google.com
Research has focused on developing more energy-efficient "IPP-bypass" pathways for cell-free synthesis. google.comnih.govosti.gov These novel routes exploit the promiscuous activity of certain enzymes to create shortcuts that reduce ATP consumption. One such modified pathway involves the phosphorylation of mevalonate to mevalonate phosphate by MK, followed by the direct conversion of mevalonate phosphate to isopentenyl monophosphate (IP) through an engineered PMD. google.comresearchgate.net The IP is then dephosphorylated by a phosphatase, such as the E. coli endogenous enzyme AphA, to produce this compound. google.comnih.gov This bypass saves one molecule of ATP per molecule of this compound produced. google.com An even more direct route that has been demonstrated in vitro involves the direct decarboxylation of mevalonate to this compound, catalyzed by an engineered PMD, which would save two ATP molecules. google.com
In vitro assays have confirmed the feasibility of these bypass pathways. For instance, the activity of PMD from Saccharomyces cerevisiae has been successfully demonstrated to convert mevalonate phosphate into isopentenyl monophosphate in a cell-free environment. google.com Similarly, the promiscuous activity of various phosphatases, such as NudB from E. coli, has been shown to effectively dephosphorylate IPP to this compound. asm.org While large-scale production data for cell-free this compound synthesis remains developmental, these proof-of-concept studies underscore the potential of using purified enzymes or crude cell extracts to create efficient, controllable, and highly productive enzymatic cascades for this compound production. acs.orggoogle.com
Data Tables
Table 1: Key Enzymes in Cell-Free this compound Synthesis Pathways
| Enzyme | Abbreviation | Function | Pathway |
| Mevalonate Kinase | MK | Phosphorylates mevalonate to mevalonate phosphate. | Original MVA & IPP-Bypass |
| Phosphomevalonate Kinase | PMK | Phosphorylates mevalonate phosphate to mevalonate diphosphate. | Original MVA |
| Phosphomevalonate Decarboxylase | PMD | Catalyzes decarboxylation of phosphorylated mevalonate intermediates. | Original MVA & IPP-Bypass |
| Isopentenyl Diphosphate Isomerase | IDI | Isomerizes IPP to DMAPP. | Original MVA |
| Phosphatase (e.g., NudB, AphA) | - | Dephosphorylates isopentenyl phosphates (IPP, IP) to this compound. | Original MVA & IPP-Bypass |
Table 2: Comparison of Mevalonate-based this compound Synthesis Pathways
| Pathway Type | Key Steps (from Mevalonate) | ATP Required per this compound | Key Advantage | Research Finding |
| Original MVA Pathway | Mevalonate → Mev-P → Mev-PP → IPP → this compound | 2 (to IPP) | Well-established enzyme set | NudB hydrolase from E. coli can dephosphorylate IPP to 3-methyl-3-butenol (this compound). asm.org |
| IPP-Bypass Pathway I | Mevalonate → Mev-P → IP → this compound | 1 (to IP) | Reduced energy requirement. google.com | In vitro assays confirmed PMD can convert mevalonate phosphate (Mev-P) to isopentenyl monophosphate (IP). google.com |
| IPP-Bypass Pathway II | Mevalonate → this compound | 0 | Most energy-efficient route. google.com | In vitro assays demonstrated direct conversion of mevalonate to this compound using an engineered PMD. google.com |
Chemical Synthesis Approaches for Isopentenol
Conventional Organic Synthesis Routes to Isopentenol (B1216264)
Conventional methods for synthesizing this compound often rely on well-established organic reactions, including catalytic hydrogenation and the use of organometallic reagents. Research in this area focuses on improving reaction efficiency, selectivity, and yield.
Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. In the context of this compound synthesis, a plausible route involves the selective hydrogenation of an unsaturated aldehyde precursor, such as 3-methyl-3-butenal. While direct literature on the hydrogenation of this specific precursor to this compound is scarce, extensive research on the selective hydrogenation of analogous α,β-unsaturated aldehydes to their corresponding unsaturated alcohols provides valuable insights into potential mechanisms and catalyst systems.
The primary challenge in this synthesis is the chemoselective reduction of the aldehyde group in the presence of a carbon-carbon double bond. Thermodynamics and kinetics generally favor the hydrogenation of the C=C bond over the C=O bond. Therefore, the design of the catalyst is critical to steer the reaction towards the desired unsaturated alcohol.
Mechanisms: The mechanism of selective hydrogenation of α,β-unsaturated aldehydes on metal catalysts typically involves the adsorption of the substrate onto the catalyst surface. The mode of adsorption determines the selectivity. Adsorption of the C=O group, often facilitated by Lewis acidic sites on the catalyst or support, promotes the formation of the unsaturated alcohol. In contrast, adsorption via the C=C bond leads to the saturated aldehyde and subsequently the saturated alcohol.
Improvements in Catalysis: Research has shown that bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts. The addition of a second metal (a promoter) can modify the electronic and geometric properties of the primary catalytic metal, enhancing selectivity towards the unsaturated alcohol. For instance, the addition of tin (Sn) to palladium (Pd) catalysts has been shown to increase the selectivity for the hydrogenation of the C=O group in citral, a more complex α,β-unsaturated aldehyde. This is attributed to the formation of Pd-Sn alloys that favor the activation of the carbonyl bond.
A hypothetical catalytic system for the selective hydrogenation of 3-methyl-3-butenal to this compound could employ a supported noble metal catalyst, such as platinum or palladium, modified with a promoter like tin or cobalt. The reaction would likely be carried out in a solvent under hydrogen pressure.
Table 1: Comparison of Catalyst Systems for the Analogous Selective Hydrogenation of Prenal to Prenol
| Catalyst System | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Prenol (%) |
| Ru-Sn/Al₂O₃ | Alumina | 80 | 40 | 95 | 92 |
| Pt-Co/C | Activated Carbon | 100 | 50 | 98 | 88 |
| Ag/SiO₂ | Silica | 120 | 60 | 90 | 85 |
| Au-Ni/TiO₂ | Titania | 90 | 30 | 92 | 90 |
This table presents representative data from studies on the hydrogenation of prenal, an isomer of the hypothetical precursor to this compound, to illustrate typical reaction conditions and outcomes.
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. A direct and effective method for the synthesis of this compound (3-methyl-3-buten-1-ol) involves the reaction of a Grignard reagent with formaldehyde.
A patented method describes the preparation of 3-methyl-3-buten-1-ol (B123568) by first forming a Grignard reagent from methallyl halide (e.g., methallyl chloride or bromide) and magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with formaldehyde (or its polymer, paraformaldehyde) in an addition reaction. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Reaction Scheme:
Grignard Reagent Formation: CH₂(C(CH₃))CH₂Cl + Mg → CH₂(C(CH₃))CH₂MgCl
Addition to Formaldehyde: CH₂(C(CH₃))CH₂MgCl + CH₂O → CH₂(C(CH₃))CH₂CH₂OMgCl
Hydrolysis: CH₂(C(CH₃))CH₂CH₂OMgCl + H₃O⁺ → CH₂(C(CH₃))CH₂CH₂OH + Mg²⁺ + Cl⁻ + H₂O
This method is advantageous as it allows for the direct construction of the this compound carbon skeleton from readily available starting materials. The reactivity of organometallic reagents necessitates anhydrous conditions to prevent their decomposition by water.
Table 2: Key Parameters in the Grignard Synthesis of this compound
| Parameter | Description |
| Grignard Reagent | Methallylmagnesium halide (e.g., chloride or bromide) |
| Electrophile | Formaldehyde or paraformaldehyde |
| Solvent | Anhydrous ethers (e.g., diethyl ether, tetrahydrofuran) |
| Reaction Conditions | Typically initiated at room temperature, may require cooling |
| Workup | Acidic aqueous solution (e.g., dilute HCl or H₂SO₄) |
Research on Applications of Isopentenol and Its Derivatives
Isopentenol (B1216264) as a Platform Chemical for Isoprenoid Synthesis
This compound serves as a crucial precursor for the synthesis of isoprenoids, a large and diverse class of naturally occurring organic compounds. nih.govnih.gov A novel biosynthetic pathway, termed the this compound Utilization Pathway (IUP), has been developed to convert this compound into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. nih.govnih.gov This synthetic pathway is advantageous as it decouples isoprenoid production from the central carbon metabolism of the host organism, which can often be a limiting factor in other biosynthetic routes. researchgate.net The IUP is a two-step phosphorylation process that offers a more direct and efficient route to isoprenoid synthesis. nih.gov
Extensive research has focused on the derivatization of this compound into a variety of high-value terpenoids. Through the implementation of the this compound Utilization Pathway (IUP) in engineered microorganisms, scientists have successfully produced a range of these compounds. For instance, by introducing the IUP into Escherichia coli, researchers have been able to synthesize lycopene (B16060), β-carotene, and R-(−)-linalool from this compound. researchgate.net
One study systematically optimized the IUP in E. coli by comparing enzyme variants, fine-tuning enzyme expression levels, and employing a two-stage fermentation process. researchgate.net This optimization led to significant production titers of several isoprenoids from this compound. The engineered strains demonstrated the capacity to be readily adapted for the production of different target molecules. researchgate.net
Below is a table summarizing the production of various high-value terpenoids from this compound in engineered E. coli:
| Terpenoid | Concentration (mg/L) | This compound Input (g/L) | Fermentation Time (h) |
| Lycopene | ~300 | 2 | 24 |
| β-carotene | 248 | 2 | Not Specified |
| R-(−)-linalool | 364 | 2 | Not Specified |
This data is based on research optimizing the this compound utilization pathway in E. coli. researchgate.net
Furthermore, the IUP has been utilized for the cell-free synthesis of mono-, sesqui-, and diterpenoids, showcasing its versatility. nih.gov This in vitro system, which relies on a minimum of four enzymes and ATP, has been used to produce taxadiene, a diterpene precursor to the chemotherapy drug Taxol. nih.gov The cell-free system achieved a production of 220 mg/L of taxadiene in 9 hours, a rate significantly faster than previously reported systems. nih.gov
While this compound is a recognized platform chemical for fine chemicals and biofuels, its direct application as a monomer in polymer research is an emerging area. Isoprenoids derived from this compound, such as isoprene (B109036), are well-established monomers for the production of synthetic rubber and other polymers. nih.gov The biotechnological production of isoprene from renewable resources like this compound is a key area of interest to create more sustainable polymer feedstocks. ornl.gov However, direct polymerization of this compound itself is not as extensively documented. Further research is needed to fully explore the potential of this compound as a direct precursor in the synthesis of novel polymers.
Investigations into this compound as an Advanced Biofuel Component
This compound is considered a promising candidate for an advanced biofuel. researchgate.netmit.edu Compared to ethanol (B145695), it possesses a higher energy density, lower water miscibility, and is more compatible with existing fuel infrastructure. researchgate.net These properties make it a more "drop-in" compatible biofuel, reducing the need for modifications to engines and distribution networks. Microbial production of this compound has been a primary focus of research to establish a sustainable and economically viable manufacturing process. nih.govresearchgate.net
The combustion characteristics of this compound and its blends have been a subject of scientific investigation. Studies have shown that this compound exhibits a higher HCCI (Homogeneous Charge Compression Ignition) reactivity compared to gasoline and ethanol, requiring lower intake temperatures for combustion. labpartnering.org Unlike gasoline, this compound does not exhibit two-stage ignition, a characteristic it shares with ethanol. labpartnering.org However, it does show significant intermediate temperature heat release (ITHR), which is crucial for maintaining combustion stability at high loads. labpartnering.org
The following table outlines some of the key combustion-related properties of this compound in comparison to gasoline and ethanol:
| Property | This compound | Gasoline | Ethanol |
| HCCI Reactivity | Higher | Lower | Lower |
| Two-Stage Ignition | No | Yes | No |
| Intermediate Temperature Heat Release (ITHR) | Considerable | Comparable | Less Sensitive |
This data is derived from studies on the characteristics of isopentanol as a fuel for HCCI engines. labpartnering.org
These characteristics suggest that this compound could be a valuable component in advanced fuel formulations, potentially improving engine efficiency and performance.
The compatibility of this compound with existing fuel systems is a critical factor for its adoption as a biofuel. While direct and extensive studies specifically on this compound's long-term effects on all fuel system materials are limited, research on similar higher alcohols like isobutanol provides valuable insights. Alcohols can have different effects on the various metallic and non-metallic (elastomeric and plastic) components of fuel systems.
Generally, higher alcohols are less corrosive to metals than lower alcohols like methanol (B129727) and ethanol. However, compatibility with elastomers and plastics is a more significant concern. Alcohols can cause swelling, hardening, and degradation of certain types of seals, hoses, and gaskets.
For example, studies on ethanol-gasoline blends have shown that materials like nitrile (NBR) and some fluoroelastomers (FKM) can experience significant swelling and changes in mechanical properties. The specific formulation of the elastomer is crucial for its resistance to alcohol-based fuels.
Given this compound's chemical structure as a five-carbon alcohol, it is expected to have better material compatibility than ethanol due to its lower polarity and hygroscopicity. However, comprehensive testing is required to confirm its compatibility with the wide range of materials used in legacy and modern fuel systems, including various types of rubbers, plastics, and metals.
Role of this compound in Flavor and Fragrance Research
This compound and its derivatives play a significant role in the flavor and fragrance industry. nih.govnih.govresearchgate.net Many high-value terpenoids derived from this compound, such as linalool, geraniol (B1671447), and limonene, are prized for their distinct aromas and flavors and are widely used in perfumes, cosmetics, food, and beverages. nih.govnih.gov The development of biosynthetic routes to these compounds using this compound as a precursor offers a sustainable and potentially more cost-effective alternative to traditional extraction from plant sources or chemical synthesis. nih.gov
The this compound Utilization Pathway (IUP) provides a direct method to produce these fragrant molecules. nih.gov For example, the production of R-(−)-linalool, a monoterpenoid with a floral, woody scent, has been successfully demonstrated in engineered E. coli using this compound as the starting material. researchgate.net This biotechnological approach allows for the production of specific isomers of these fragrance compounds, which can be challenging to achieve through chemical synthesis.
Contribution of this compound to Aromatic Profiles
This compound, which includes isomers such as prenol (3-methyl-2-buten-1-ol) and isoprenol (3-methyl-3-buten-1-ol), primarily contributes to aromatic profiles not through its own scent, but as a crucial precursor in the biotechnological synthesis of high-value aroma compounds. researchgate.netnih.gov Its role is foundational in engineered metabolic pathways that generate a variety of terpenes and terpenoids, which are key components in many flavors and fragrances. nih.govmdpi.com
The application of this compound in microbial fermentation allows for the production of specific, high-purity fragrance molecules. nih.gov These molecules possess distinct and desirable aromatic characteristics, ranging from floral and fruity to woody notes. For instance, geranyllinalool (B138775), derived from this compound precursors, is noted for its floral and woody aroma. d-nb.info Linalool, another derivative, is a widely used fragrance ingredient that imparts a classic floral scent. nih.govmanchester.ac.uk The bioconversion of this compound thus provides a sustainable and controlled method for producing "nature-identical" fragrance compounds that are essential to the cosmetic, food, and beverage industries. nih.gov
The table below details some of the prominent aromatic compounds synthesized using this compound as a starting substrate and their characteristic scents.
Table 1: Aromatic Compounds Derived from this compound and Their Scent Profiles
| Derivative Compound | Chemical Class | Characteristic Aroma |
|---|---|---|
| Linalool | Monoterpenoid Alcohol | Floral, Spicy, Woody nih.govmanchester.ac.uk |
| Geraniol | Monoterpenoid Alcohol | Rosy, Floral mdpi.com |
| Geranate | Monoterpene Ester | Fruity, Rosy, Waxy |
Bioconversion of this compound for Flavor and Fragrance Enhancement
The bioconversion of this compound into valuable flavor and fragrance compounds is significantly enhanced by a synthetic metabolic pathway known as the this compound Utilization Pathway (IUP). researchgate.netnih.gov This engineered pathway offers a more direct and efficient route for synthesizing isoprenoids in microbial hosts like Escherichia coli and yeast compared to traditional native pathways (mevalonate and MEP pathways). nih.govmanchester.ac.uknih.gov The IUP bypasses the complex regulatory mechanisms of central metabolism by converting externally supplied isopentenols directly into the universal C5 isoprenoid building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net
The process involves a two-step phosphorylation of this compound. researchgate.netresearchgate.net Enzymes such as choline (B1196258) kinase and isopentenyl phosphate (B84403) kinase are utilized to catalyze these phosphorylation steps, efficiently producing IPP and DMAPP. nih.gov These precursors are then converted by various terpene synthase enzymes into a wide array of desired flavor and fragrance molecules. nih.govnih.gov This method is advantageous as it uses affordable C5 feedstocks and can significantly increase the final product yield, or titer. researchgate.netnih.govresearchgate.net For example, introducing the IUP in Yarrowia lipolytica was shown to elevate the levels of IPP and DMAPP by 15.7-fold compared to the native mevalonate (B85504) pathway alone. researchgate.net
Detailed research has demonstrated the effectiveness of the IUP for producing commercially important aroma compounds at high titers. These findings underscore the pathway's potential to serve as a robust platform for the industrial-scale bioproduction of flavors and fragrances. nih.govresearchgate.net
Table 2: Research Findings on the Bioconversion of this compound into Flavor and Fragrance Compounds
| Product | Host Organism | Key Pathway/Enzymes | Precursor(s) | Yield/Titer Achieved |
|---|---|---|---|---|
| Linalool | Escherichia coli | Engineered this compound Utilization Pathway (IUP), bLinS Synthase Variant | Isoprenol, Prenol | 167 mg/L with 83% purity nih.gov |
| R-(-)-linalool | Escherichia coli | Optimized this compound Utilization Pathway (IUP) | This compound | 364 mg/L nih.gov |
| Geranyllinalool | Escherichia coli | This compound Utilization Pathway (IUP), Geranyllinalool Synthases | Prenol | 2.06 g/L d-nb.infonih.gov |
| Geranate | Escherichia coli | This compound Utilization Pathway (IUP), Alcohol/Aldehyde Dehydrogenases | Isoprenol, Prenol | 764 mg/L researchgate.netnih.govresearchgate.net |
| Lycopene | Escherichia coli | Optimized this compound Utilization Pathway (IUP) | This compound | ~300 mg/L nih.gov |
Analytical Methodologies in Isopentenol Research
Chromatographic Techniques for Isopentenol (B1216264) Quantification and Profilinguni-hamburg.dejchps.comaimil.com
Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for this compound research. ccamp.res.inslideshare.net By separating this compound from other components in a sample, researchers can accurately quantify its concentration and study its metabolic context. aimil.com
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysisjchps.comaimil.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com This method is particularly well-suited for the analysis of volatile compounds like this compound. thermofisher.com
In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into a long, thin capillary column. thermofisher.cominnovatechlabs.com As the sample travels through the column, carried by an inert gas, its components separate based on their boiling points and interactions with the column's stationary phase. thermofisher.cominnovatechlabs.com Once separated, the individual compounds, including this compound, enter the mass spectrometer. wikipedia.org There, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. scioninstruments.comwikipedia.org
This combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in identifying and quantifying this compound, even at very low concentrations. scioninstruments.com For instance, one established method for quantifying this compound involves extracting it from a culture broth with ethyl acetate (B1210297) and then analyzing the extract using an Agilent 6890N GC with an Agilent 6973MS and an HP-5MS column. nih.gov The instrument is programmed with a specific temperature gradient, starting at 60°C and ramping up to 300°C, to ensure optimal separation. nih.gov The results are then compared against a commercial this compound standard for accurate quantification. nih.gov
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 6890N |
| MS System | Agilent 6973MS |
| Column | HP-5MS |
| Initial Temperature | 60°C (held for 3 min) |
| Temperature Ramp | 60°C/min |
| Final Temperature | 300°C (held for 2 min) |
| Extraction Solvent | Ethyl Acetate |
This table summarizes a set of published parameters for the GC-MS analysis of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) for this compound and Precursor Analysisuni-hamburg.de
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique in this compound research, particularly for analyzing this compound itself and its non-volatile precursors. shimadzu.comadvancechemjournal.com HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase that is pumped through the column at high pressure. advancechemjournal.com
This technique is highly versatile, with different types of columns and mobile phases allowing for the separation of a wide range of molecules. aimil.comshimadzu.com For the analysis of this compound and its precursors, such as isopentenyl pyrophosphate (IPP), reversed-phase HPLC is often employed. nih.govscience.gov In this mode, the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the differential partitioning of the analytes between the two phases. ccamp.res.in
A significant advantage of HPLC is its ability to be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), providing both quantitative and qualitative data. shimadzu.comnih.gov For example, a robust hydrophilic interaction liquid chromatography time-of-flight mass spectrometry (HILIC-TOF-MS) method has been developed for the comprehensive analysis of isoprenoid intermediates, including those related to this compound. researchgate.net This highlights the adaptability of HPLC in tackling the analytical challenges posed by the diverse physicochemical properties of these molecules. researchgate.net In some studies, HPLC has been instrumental in analyzing the production of isopentenyl pyrophosphate (IPP), a direct precursor to this compound, in engineered microorganisms. mdpi.com
Table 2: HPLC in this compound-Related Research
| Application | Technique | Key Findings |
| Precursor Analysis | HPLC-MS/MS | Enabled the analysis of Isopentenyl pyrophosphate (IPP) in engineered Chlamydomonas reinhardtii. mdpi.com |
| Simultaneous Analysis | HPLC-UV | Developed for the determination of biogenic amines and their precursor amino acids in food samples. nih.gov |
| Metabolite Profiling | HILIC-TOF-MS | A robust method for analyzing isoprenoid intermediates from metabolically engineered Escherichia coli. researchgate.net |
This table illustrates the application of HPLC in the analysis of this compound precursors and related metabolites.
Spectroscopic Methods for this compound Structure Elucidation and Characterization in Research
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and for its detailed characterization. jchps.com These methods probe the interaction of molecules with electromagnetic radiation to reveal information about their atomic composition and bonding. nptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. researchgate.netcas.cz It is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. wikipedia.orgbyjus.com These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's structure. libretexts.org
Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. nptel.ac.in The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. jchps.com Furthermore, techniques like spin-spin coupling provide information about the connectivity of atoms within the molecule. wikipedia.orglibretexts.org For complex structures, advanced 2D NMR techniques such as COSY, HMQC, and HMBC can be employed to establish detailed correlations between different atoms. jchps.com In the broader context of terpenoid research, of which this compound is a member, NMR is considered a cornerstone for structure determination. uni-hamburg.dejchps.com
Infrared (IR) and Raman Spectroscopy for this compound Characterization Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.comphotothermal.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. photothermal.com These absorption frequencies are characteristic of particular functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) present in this compound. umlub.plresearchgate.net The resulting IR spectrum serves as a molecular "fingerprint" that can be used for identification and structural characterization. mt.com
Raman spectroscopy, on the other hand, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. photothermal.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. mt.com While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting non-polar and symmetric bonds. photothermal.comsepscience.com This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis of this compound. For instance, IR spectroscopy is adept at sensing R-O-H vibrations, a key feature of this compound. researchgate.net
Table 3: Comparison of IR and Raman Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light photothermal.com |
| Selection Rule | Change in dipole moment required edinst.com | Change in polarizability required edinst.com |
| Sensitivity | Strong signals for polar bonds (e.g., -OH) photothermal.com | Strong signals for non-polar and symmetric bonds (e.g., C=C) photothermal.com |
| Water Interference | Water is a strong absorber, can be problematic | Minimal interference from water researchgate.net |
This table summarizes the key differences and complementary nature of IR and Raman spectroscopy.
Advanced Detection and Characterization Techniques for this compound Metabolomicsaimil.comresearchgate.net
Metabolomics aims to comprehensively identify and quantify all the small-molecule metabolites within a biological system. nih.gov In the context of this compound research, metabolomics provides a powerful lens to understand the broader metabolic pathways and networks associated with its production and utilization. nih.gov
The integration of separation techniques like GC and LC with high-resolution mass spectrometry is central to modern metabolomics. mdpi.comfrontiersin.org These hyphenated techniques, such as GC-MS and LC-MS, allow for the sensitive and specific detection of a wide array of metabolites in complex biological samples. nih.govfrontiersin.org
Furthermore, advanced analytical strategies are being developed to enhance the coverage and accuracy of metabolomic studies. For example, combining data from multiple analytical platforms, such as GC-MS, LC-MS, and NMR, can provide a more complete picture of the metabolome than any single technique alone. frontiersin.org Isotope labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), is another powerful approach. nih.gov When used in conjunction with MS or NMR, isotope labeling can be used to trace the flow of atoms through metabolic pathways, providing valuable insights into metabolic fluxes and pathway dynamics. nih.gov Such advanced techniques are crucial for systems-level investigations of this compound production in engineered microbes, helping to identify metabolic bottlenecks and guide further optimization efforts. nih.govlbl.gov
Isotopic Labeling Studies for this compound Metabolic Flux Analysis
Isotopic labeling is a powerful technique in metabolic flux analysis (MFA) used to trace the path of atoms through metabolic networks. nih.govnih.gov In the context of this compound research, particularly concerning engineered metabolic pathways like the this compound utilization pathway (IUP), isotopic labeling studies are crucial for quantifying the flow of carbon and verifying pathway function and orthogonality. nih.govmdpi.com The IUP is a synthetic pathway designed to produce isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from externally supplied isopentenols, thereby bypassing the native, and often highly regulated, mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. nih.govnih.gov
The fundamental principle of these studies involves supplying a host organism, such as E. coli or S. cerevisiae, with a primary carbon source that is uniformly labeled with a stable isotope, most commonly Carbon-13 (¹³C) in the form of [U-¹³C]-glucose. nih.govmdpi.com As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into the organism's entire metabolome, including the intermediates of the native isoprenoid biosynthesis pathways. mdpi.com Consequently, metabolites like IPP and DMAPP produced via these native routes will be fully labeled with ¹³C. mdpi.comresearchgate.net
At a specific point during cultivation, unlabeled (natural abundance) this compound (isoprenol) is introduced into the medium. mdpi.com If the engineered IUP is functional, the enzymes choline (B1196258) kinase (CK) and isopentenyl phosphate (B84403) kinase (IPK) will convert the unlabeled this compound into unlabeled isopentenyl phosphate (IP) and subsequently into unlabeled IPP and DMAPP. mdpi.comresearchgate.net
By using mass spectrometry to analyze the mass isotopomer distributions of key metabolites over time, researchers can determine the proportion of labeled versus unlabeled molecules. wur.nl A significant increase in the fraction of unlabeled IP and IPP/DMAPP after the addition of unlabeled this compound serves as direct evidence of a high flux through the synthetic IUP. mdpi.comresearchgate.net Furthermore, if the labeling patterns of central carbon metabolites, such as glycolytic intermediates, remain unchanged, it confirms that the IUP operates independently of the host's central metabolism, a desirable characteristic known as orthogonality. mdpi.com
Detailed Research Findings
A key study in S. cerevisiae demonstrated the validation of the IUP using ¹³C metabolic tracer analysis. The engineered strain was first grown on [U-¹³C₆]glucose, leading to the detection of fully labeled IP and IPP/DMAPP pools generated from the native MVA pathway. mdpi.com Upon the addition of natural abundance isoprenol, a rapid and predominant accumulation of unlabeled IP and IPP/DMAPP was observed within two hours. mdpi.comresearchgate.net This shift indicated a strong metabolic flux from the externally supplied this compound to the C5 precursor pool, mediated by the IUP. mdpi.com The labeling of glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and phosphoenolpyruvate (B93156) (PEP) was unaffected, confirming the IUP's independence from native glycolysis. mdpi.com
Similarly, research in E. coli expressing the IUP and grown on U-¹³C–labeled glucose showed that supplementing the culture with unlabeled isoprenol led to the production of unlabeled isoprenoid precursors. nih.gov This methodology allows for the estimation and comparison of flux generated by different promoter systems controlling the IUP, providing valuable data for pathway optimization. nih.gov
Table 1: Representative Isotopic Labeling Data in IUP-Engineered S. cerevisiae This table summarizes typical results from an isotopic labeling experiment to validate the this compound Utilization Pathway (IUP). The engineered yeast strain is initially grown on ¹³C-labeled glucose and then supplemented with unlabeled this compound. Data is represented as the percentage of the metabolite pool that is unlabeled (M+0).
| Metabolite | Time Before this compound Addition (% Unlabeled) | 2 Hours After this compound Addition (% Unlabeled) |
| Isopentenyl Phosphate (IP) | ~0% | >90% |
| IPP/DMAPP | ~0% | >80% |
| Fructose-1,6-bisphosphate (FBP) | ~0% | ~0% |
| Data is synthesized from findings reported in scientific literature. mdpi.comresearchgate.net |
High-Resolution Mass Spectrometry in this compound Metabolomics
High-resolution mass spectrometry (HRMS) is an indispensable analytical tool in metabolomics, offering the high mass accuracy and resolving power necessary to identify and quantify low-concentration metabolites within complex biological samples. lcms.czmeasurlabs.comfrontiersin.org In this compound research, HRMS is employed to perform comprehensive, untargeted analysis of the metabolome, as well as targeted quantification of specific pathway intermediates and products. nih.govrsc.orgresearchgate.net The primary advantage of HRMS over unit mass resolution instruments is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.net This capability is critical for the confident annotation and identification of unknown metabolites. measurlabs.com
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass of a molecule with an accuracy of a few parts per million (ppm). researchgate.net This precision allows for the calculation of a unique elemental formula for a detected ion, which is a crucial first step in structure elucidation. researchgate.net When coupled with liquid chromatography (LC-HRMS), the technique provides robust separation of metabolites prior to detection, reducing ion suppression effects and enabling the analysis of isomers. measurlabs.comnih.gov
In the context of engineering microbes for this compound production, metabolomics studies using HRMS can reveal metabolic bottlenecks, identify off-target products, and provide a systems-level understanding of the cellular response to genetic modifications. researchgate.net The analysis of phosphorylated intermediates like IPP and DMAPP is particularly challenging due to their polarity and typically low intracellular concentrations. researchgate.net Specialized chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC), are often paired with HRMS to achieve their successful analysis. nih.govresearchgate.net
Detailed Research Findings
Research on isoprenoid-producing microbes frequently utilizes LC-HRMS for detailed metabolic profiling. For instance, a study analyzing the MEP pathway in Zymomonas mobilis used an LC-HRMS system composed of a Vanquish ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer. researchgate.net This setup, operating in negative-ion mode, successfully quantified MEP pathway intermediates, including the IPP/DMAPP pool, which are the direct products of the IUP. researchgate.net
Another protocol developed for analyzing isoprenoid intermediates in metabolically engineered Escherichia coli describes a robust HILIC-Time-of-Flight-MS (HILIC-TOF-MS) method. researchgate.net This approach addresses the challenges associated with the hydrophilicity of these molecules and enables the simultaneous measurement of intermediates from multiple pathways. researchgate.net While not strictly HRMS, related targeted methods using tandem mass spectrometry (LC-MS/MS) are also vital. A study in Chlamydomonas reinhardtii used an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode to quantify IPP levels, using the specific mass transition of m/z 245 → 79 to ensure high selectivity and sensitivity. mdpi.com For the final product, this compound, analysis is often performed using gas chromatography-mass spectrometry (GC-MS), where specific ions are monitored for quantification. nih.gov
Table 2: Mass Spectrometry Methodologies in this compound-Related Research This table outlines various mass spectrometry techniques and parameters used to analyze this compound and key intermediates in its metabolic pathway.
| Analyte(s) | Analytical Technique | Instrument Type | Key Parameters |
| This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | GC with Mass Selective Detector | Selective Ion Monitoring (SIM) for ions m/z 53, 67, 68. nih.gov |
| Isopentenyl Pyrophosphate (IPP) | Liquid Chromatography-Tandem MS (LC-MS/MS) | Triple Quadrupole or similar | Negative Ionization; Multiple Reaction Monitoring (MRM) of transition m/z 245 → 79. mdpi.com |
| MEP Pathway Intermediates (incl. IPP/DMAPP) | Liquid Chromatography-High-Resolution MS (LC-HRMS) | UHPLC with Quadrupole-Orbitrap MS | Negative Ionization; Reverse-Phase C18 Chromatography. researchgate.net |
| Isoprenoid Intermediates (incl. IPP/DMAPP) | Hydrophilic Interaction Liquid Chromatography-High-Resolution MS (HILIC-HRMS) | HILIC with Time-of-Flight MS (TOF-MS) | Negative Ionization; HILIC chromatography for polar analytes. researchgate.net |
| This table is a compilation of methodologies described in various research articles. |
Future Directions and Emerging Research Themes for Isopentenol
Integration of Artificial Intelligence and Machine Learning in Isopentenol (B1216264) Research
The complexity of biological systems presents a significant bottleneck in optimizing microbial production of compounds like this compound. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering data-driven approaches to accelerate the design-build-test-learn cycle of metabolic engineering. nih.govsoci.org These technologies can analyze vast datasets from multi-omics studies (genomics, proteomics, metabolomics) to uncover non-obvious relationships and guide engineering strategies more effectively than traditional methods. nih.govnih.gov
A primary challenge in metabolic engineering is predicting how a host organism will behave after genetic modifications. soci.orgrdworldonline.com Traditional kinetic models are time-consuming to develop and often fail to accurately predict experimental outcomes. rdworldonline.com Machine learning offers an alternative by training algorithms on existing experimental data to learn the dynamics of a metabolic pathway. nih.govrdworldonline.com
Researchers have successfully used ML approaches to model heterologous pathways engineered into Escherichia coli for producing this compound and the similar biofuel, limonene. rdworldonline.comgoogle.com By feeding an algorithm with time-series proteomics and metabolomics data from high- and low-producing strains, it can learn to predict the metabolic dynamics and production profiles for new, untested strains. nih.govgoogle.com These models can qualitatively predict the behavior of key metabolites in the this compound pathway, such as the initial increase and subsequent saturation of mevalonate (B85504) or the peak and decrease of isopentenyl diphosphate (B83284) (IPP)/dimethylallyl diphosphate (DMAPP). nih.govgoogle.com This predictive capability allows metabolic engineers to gain an intuitive understanding of pathway dynamics, identify potential bottlenecks, and form testable hypotheses for improving production, significantly shortening the troubleshooting and development process. nih.govrdworldonline.com
| Metabolite in this compound Pathway | Prediction Accuracy (Error %) | Model Utility | Reference |
|---|---|---|---|
| This compound | 43.7% | Quantitative prediction close to measured profile. | nih.govgoogle.com |
| Acetyl-CoA | 83.4% | Quantitative prediction close to measured profile. | nih.govgoogle.com |
| Mevalonate | Qualitative | Reproduces initial increase and saturation behavior. | nih.govgoogle.com |
| Isopentenyl diphosphate (IPP) / Dimethylallyl diphosphate (DMAPP) | Qualitative | Reproduces concentration increase, peak, and decrease. | nih.govgoogle.com |
Beyond pathway design, ML can optimize the entire production process. By analyzing data from various fermentation conditions, ML models can identify the optimal parameters for maximizing this compound yield. plos.org For instance, a multivariate model using partial least squares regression (PLSR) based on gene expression data was able to accurately predict isoprene (B109036) production levels under different conditions. plos.org This approach can be adapted for this compound to identify the conditions and gene expression patterns that lead to maximal production.
The integration of AI with automated robotic platforms can further accelerate this optimization. These systems can conduct numerous small-scale fermentation experiments under varying conditions, with AI analyzing the results in real-time to design the next set of experiments, leading to a rapid, iterative improvement of the production process. This data-driven approach moves beyond reliance on limited human expertise and enables a more comprehensive exploration of the solution space for high-titer this compound production.
Sustainable Production and Circular Economy Aspects of this compound
A key strategy for sustainable bioproduction is the use of non-food, lignocellulosic biomass and other organic wastes as feedstocks. frontiersin.orgnih.govrsc.org Research has demonstrated the feasibility of producing this compound from plant biomass hydrolysates. osti.gov For example, the microbe Corynebacterium glutamicum has been engineered to produce this compound from sorghum biomass hydrolysates. osti.gov The ability of certain microbes to utilize carbon sources from inexpensive plant biomass is a significant step towards an economically viable bioprocess. osti.gov The valorization of industrial and agricultural waste streams not only provides a cheap source of carbon but also addresses waste management challenges, contributing to a circular economy. nih.govresearchgate.netieabioenergy.com
Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/44) used to evaluate the environmental impacts of a product across its entire life cycle, from raw material extraction to end-of-life. europa.euecoinvent.org LCAs for bio-based this compound have been conducted to quantify its greenhouse gas (GHG) footprint, water intensity, and production costs. researchgate.netlbl.govlbl.gov
One detailed study modeled the production of this compound from biomass and found that with current bench-scale technology, the minimum selling price is high ($5.14/L-gasoline equivalent) and its GHG footprint exceeds that of conventional gasoline. lbl.govlbl.gov However, the same study projected a vastly different future scenario. With significant technological advancements—including dramatic improvements in this compound yield, near-total recovery of processing chemicals like ionic liquids, and the use of optimized biomass feedstocks—the outlook becomes highly favorable. lbl.govlbl.gov
| Scenario | Minimum Selling Price ($/L-gge) | GHG Footprint (vs. Gasoline) | Reference |
|---|---|---|---|
| Current Bench-Scale Technology | $5.14 | Exceeds gasoline | lbl.gov |
| Optimized Future Case | $0.62 | 90% reduction | lbl.gov |
These LCA studies are crucial for identifying the key drivers of cost and environmental impact, thereby guiding research and development efforts toward achieving a truly sustainable and economically competitive bio-based this compound. lbl.gov
Exploration of Novel this compound Applications Beyond Current Scope
While this compound is a promising biofuel, its utility extends to being a crucial C5 platform chemical. jbei.orgnih.govmit.edu A significant area of emerging research is the use of this compound as a substrate in itself, through the "this compound utilization pathway" (IUP). d-nb.infomdpi.comresearchgate.netpnas.org This synthetic pathway, which is decoupled from the host cell's central carbon metabolism, uses externally supplied isopentenols (isoprenol or prenol) to produce the universal terpenoid precursors, IPP and DMAPP. pnas.orgacs.org
This approach transforms this compound from an end-product into a feedstock for creating a wide array of other high-value isoprenoid compounds. nih.govmit.edud-nb.info This strategy simplifies the metabolic engineering process, as it bypasses the complexities and strict cellular regulation of the native MVA and MEP pathways. d-nb.infopnas.org Research has demonstrated the successful synthesis of several valuable chemicals by engineering microbes with the IUP and downstream synthases.
| Downstream Product | Host Organism | Significance/Application | Reference |
|---|---|---|---|
| Geranate | E. coli | Flavoring agent, fragrance | nih.govmit.edu |
| Geranyllinalool (B138775) | E. coli | Fragrance, precursor to other compounds | d-nb.info |
| Limonene | Immobilized enzymes | Fragrance, solvent, biofuel precursor | academie-sciences.fr |
| β-Carotene | E. coli | Pigment, antioxidant, pro-vitamin A | acs.org |
| R-(−)-linalool | E. coli | Fragrance, flavoring | acs.org |
This novel application of this compound as a precursor for other valuable bioproducts significantly enhances its potential within a biorefinery concept, creating flexible and economically attractive production platforms.
This compound in Advanced Materials Science Research
This compound is emerging as a valuable chemical building block in the field of advanced materials science. Its utility stems from its reactive nature, containing both a hydroxyl group and a carbon-carbon double bond, which allows for its incorporation into various polymeric structures. Research in this area is primarily focused on leveraging this compound as a monomer or a precursor to monomers for the synthesis of polymers with tailored properties.
Another key area of research is the use of this compound as a precursor to isoprene (2-methyl-1,3-butadiene), a crucial monomer for the production of synthetic rubber (polyisoprene) and various other copolymers. acs.orgwikipedia.org The bio-based production of this compound, which can then be converted to isoprene, presents a sustainable alternative to petroleum-derived isoprene, thereby reducing the environmental footprint of rubber and plastics production. acs.org
While the direct polymerization of this compound to form novel functional polymers is a logical extension of its chemical functionality, current research is more focused on its derivatives. For instance, the conversion of this compound to compounds like tulipalin A, which can then undergo polymerization, is being explored for creating bio-based polymers. researchgate.net The exploration of this compound and its derivatives in the synthesis of functional polymers for biomedical applications, such as in drug delivery systems or hydrogels, represents a growing field of interest, although it is still in the early stages of investigation. nih.govnih.gov
Investigations into this compound's Role in Emerging Industrial Bioprocesses
This compound is at the forefront of emerging research in industrial bioprocesses, primarily due to its potential as a next-generation biofuel and as a platform chemical for the synthesis of a wide array of valuable isoprenoids. nih.gov The development of microbial cell factories, particularly engineered Escherichia coli, for the production of this compound and its derivatives is a central theme in this research.
A significant breakthrough in this field is the establishment of the This compound Utilization Pathway (IUP) . This synthetic metabolic pathway is designed to convert exogenously supplied isopentenols (isoprenol and prenol) into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). acs.org The IUP is notably simpler and more efficient than the native mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways for producing these precursors, as it decouples the production of isoprenoids from the central carbon metabolism of the host organism. acs.org This circumvents the complex regulatory networks and the competition for resources that often limit the yields of traditional metabolic engineering approaches. nih.gov
Research has demonstrated the successful implementation and optimization of the IUP in E. coli for the enhanced production of various isoprenoids. By expressing the necessary kinases and downstream synthases, scientists have been able to channel the this compound feedstock into the synthesis of compounds such as:
Lycopene (B16060) and β-carotene : Studies have systematically optimized the IUP by testing enzyme variants, tuning gene expression levels, and implementing two-stage fermentation processes, achieving significant titers of these carotenoids. acs.org
Geraniol (B1671447) and Farnesol (B120207) : The promiscuous activity of certain native E. coli enzymes, like the NudB phosphatase, has been exploited to produce mixtures of isoprenoid alcohols, including this compound, geraniol (C10), and farnesol (C15), from the IPP and DMAPP generated via the MVA pathway.
Linalool : The IUP has been coupled with an improved bacterial linalool/nerolidol synthase to achieve high-purity production of this commercially important monoterpenoid fragrance.
The economic and environmental viability of bio-based this compound production is also a key area of investigation. Techno-economic models have been developed to assess the production cost, greenhouse gas emissions, and water footprint of biologically produced this compound. acs.org While the current production cost is higher than that of gasoline, projections for an optimized future scenario with improved yields and process efficiencies suggest that bio-based this compound could become cost-competitive and achieve a significant reduction in greenhouse gas emissions compared to fossil fuels. acs.org
Furthermore, the application of the IUP is being extended to other microorganisms, such as the eukaryotic microalga Chlamydomonas reinhardtii. This research aims to develop sustainable, light-driven bioprocesses for the production of high-value terpenoids.
Below is a table summarizing key research findings in the biotechnological production of this compound and its derivatives:
| Product | Host Organism | Key Pathway/Enzymes | Production Titer | Reference |
| This compound | Escherichia coli | Mevalonate pathway, NudF/YhfR phosphatase | 1.3 mM | asm.org |
| Lycopene | Escherichia coli | This compound Utilization Pathway (IUP) | ~300 mg/L | acs.org |
| β-carotene | Escherichia coli | This compound Utilization Pathway (IUP) | 248 mg/L | acs.org |
| R-(−)-linalool | Escherichia coli | This compound Utilization Pathway (IUP) | 364 mg/L | acs.org |
Q & A
Q. What are the key metabolic pathways and enzymes involved in microbial isopentenol biosynthesis?
this compound is synthesized via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. Critical enzymes include:
- NudB (from E. coli) and NudF/YhfR (from B. subtilis): Catalyze dephosphorylation of isopentenyl diphosphate (IPP) to this compound .
- Dxs and IspG : Rate-limiting enzymes in the MEP pathway; overexpression enhances precursor flux .
- MVA pathway genes : Overexpression in engineered E. coli diverts carbon flux toward IPP synthesis . Methodological Insight: Prioritize pathway selection (MVA vs. MEP) based on host organism and precursor availability. Quantify intermediate metabolites (e.g., IPP, DMAPP) via GC-MS or LC-MS to validate flux redirection .
Q. How can microbial tolerance to this compound toxicity be improved to enhance production yields?
Co-expression of stress-response genes (e.g., metR, mdlB) with the this compound pathway improves host robustness:
- MetR (methionine biosynthesis regulator): Increases this compound titers by 55% in E. coli by alleviating oxidative stress .
- MdlB (ABC transporter): Enhances export, reducing intracellular toxicity and improving titers by 12% . Methodological Insight: Use RNA-seq to identify tolerance-associated genes under this compound stress. Validate candidates via growth assays and titer comparisons in knockout/overexpression strains .
Advanced Research Questions
Q. How can CRISPRi/a systems be leveraged to optimize metabolic flux for this compound production?
CRISPR interference (CRISPRi) enables tunable repression of competing pathways:
- Repressing acetate synthesis genes (pta, ackA) in E. coli increases this compound titers by 37% .
- Combinatorial knockdowns (e.g., asnA, gldA, prpE) synergistically enhance production by 98% via redirecting carbon toward IPP . CRISPR activation (CRISPRa) in cyanobacteria (Synechococcus PCC 7942) upregulates nudI and dxs while repressing gpps, a competing terpene synthase, to boost this compound output . Methodological Insight: Design sgRNA libraries targeting competing pathways (e.g., TCA cycle, fatty acid synthesis). Use inducible systems (e.g., aTc for CRISPRi) to synchronize pathway induction with repression timing .
Q. What strategies resolve contradictions in pathway efficiency between model and non-model organisms?
Discrepancies arise due to differences in native metabolism (e.g., E. coli vs. Corynebacterium glutamicum):
- In C. glutamicum, adaptive laboratory evolution (ALE) under ionic liquid (IL) stress improves this compound tolerance but requires acetate-deficient strains to maximize titers .
- E. coli MEP pathway optimization requires Entner-Doudoroff (ED) and pentose phosphate (PP) pathway activation for NADPH regeneration, unlike Cyanobacteria . Methodological Insight: Perform comparative proteomics (SRM or DIA-MS) to identify host-specific bottlenecks. Use flux balance analysis (FBA) to predict optimal pathway configurations .
Q. How can targeted proteomics and metabolomics guide iterative pathway optimization?
- Correlation analysis : Identify rate-limiting enzymes (e.g., IspG in the MEP pathway) by correlating protein levels with this compound titers .
- Selected Reaction Monitoring (SRM) : Quantify pathway enzymes (e.g., Dxs, NudB) in C. glutamicum under stress to balance expression and minimize metabolic burden . Methodological Insight: Integrate multi-omics datasets (RNA-seq, proteomics, metabolomics) into kinetic models to predict overexpression thresholds and avoid toxicity .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for validating this compound production enhancements in high-throughput screens?
- Design of Experiments (DoE) : Use factorial designs to test gene knockdown/overexpression combinations (e.g., 18 sgRNA constructs in E. coli) .
- Evaporation correction : Apply logarithmic curve fitting to account for this compound loss during GC analysis (e.g., y = −0.129ln(x) + 1.5375) . Methodological Insight: Normalize titers to internal standards (e.g., n-butanol) and validate via technical replicates. Report corrected titers at multiple timepoints (24–72 hrs) .
Tables
Table 1. Key Genes and Their Roles in this compound Biosynthesis
Table 2. Comparison of MVA and MEP Pathways in this compound Production
| Pathway | Host | Advantages | Limitations | Reference |
|---|---|---|---|---|
| MVA | E. coli | High IPP yield in engineered hosts | ATP-intensive | |
| MEP | C. glutamicum | Native pathway; avoids toxicity | Low flux in wild strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
